molecular formula C15H18N4O B7567695 N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide

N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide

Cat. No. B7567695
M. Wt: 270.33 g/mol
InChI Key: GNVXXJPWGYDRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CPI-455, and it has been studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide can modulate the expression of various genes, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Its mechanism of action has also been linked to the regulation of the immune system, which can have implications in various diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has several advantages for lab experiments. Its synthesis has been optimized for high yield and purity, making it suitable for further studies. Its mechanism of action has also been extensively studied, which has provided insights into its potential therapeutic applications. However, the compound also has some limitations, including its stability and solubility, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as its stability and solubility, to improve its efficacy in vivo. Additionally, the compound can be used as a tool compound to study the role of BRD4 in various diseases, which can provide insights into the development of novel therapeutics.

Synthesis Methods

The synthesis of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves several steps. The starting material is 3-amino-N-cyclopropylbenzamide, which is reacted with methyl iodide to form N-methyl-3-amino-N-cyclopropylbenzamide. This intermediate is then reacted with 2-chloromethylimidazole to form N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further studies.

Scientific Research Applications

N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been studied extensively, which has provided insights into its potential therapeutic applications.

properties

IUPAC Name

N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-19-8-7-16-14(19)10-17-13-4-2-3-11(9-13)15(20)18-12-5-6-12/h2-4,7-9,12,17H,5-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVXXJPWGYDRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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